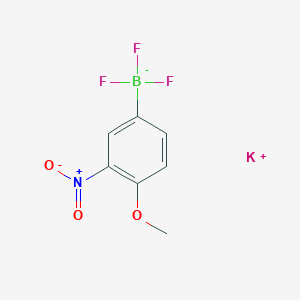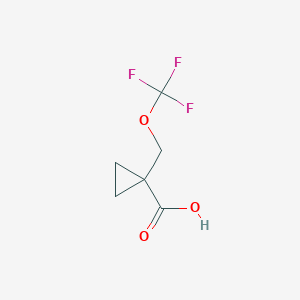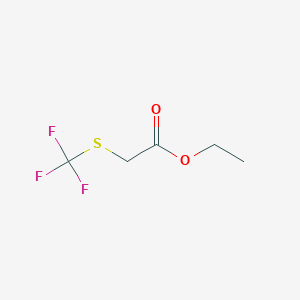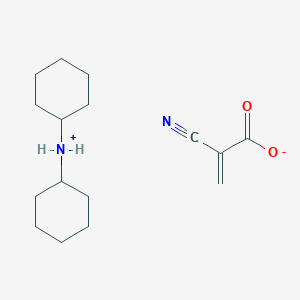
Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide is a chemical compound with the molecular formula C7H6BF3KNO3. It is a boron-containing compound that is often used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in many scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide typically involves the reaction of 4-methoxy-3-nitrophenylboronic acid with potassium fluoride and trifluoroborane. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: It can be reduced to form simpler boron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a variety of substituted boron compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide has several scientific research applications, including:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of a carbon-carbon bond through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .
Comparación Con Compuestos Similares
Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
Potassium 3-nitrophenyltrifluoroborate: Similar but with a different substitution pattern on the phenyl ring, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and beyond.
Propiedades
IUPAC Name |
potassium;trifluoro-(4-methoxy-3-nitrophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO3.K/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIPCVRSKRTNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)[N+](=O)[O-])(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B7971158.png)


![potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7971165.png)
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)

![(7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B7971190.png)
![4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile](/img/structure/B7971192.png)

